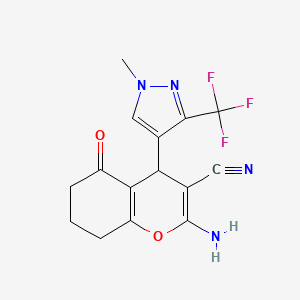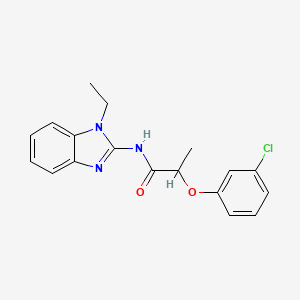![molecular formula C21H27NO3 B10911971 {5-[(4-Tert-butylphenoxy)methyl]furan-2-yl}(piperidin-1-yl)methanone](/img/structure/B10911971.png)
{5-[(4-Tert-butylphenoxy)methyl]furan-2-yl}(piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURYL)(PIPERIDINO)METHANONE is a synthetic organic molecule that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURYL)(PIPERIDINO)METHANONE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the 4-(TERT-BUTYL)PHENOXYMETHYL intermediate: This step involves the reaction of 4-(TERT-BUTYL)PHENOL with a suitable alkylating agent such as chloromethyl methyl ether under basic conditions to form the 4-(TERT-BUTYL)PHENOXYMETHYL intermediate.
Furan ring formation: The intermediate is then reacted with a furan derivative, such as 2-furylcarbinol, under acidic conditions to form the 5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURYL intermediate.
Piperidino group introduction: The final step involves the reaction of the intermediate with piperidine and a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the target compound.
Industrial Production Methods
Industrial production of (5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURYL)(PIPERIDINO)METHANONE may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURYL)(PIPERIDINO)METHANONE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenoxy and piperidino groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Formation of furanones or other oxygenated derivatives.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted phenoxy or piperidino derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Biology
Drug Development: The compound’s structure allows for potential interactions with biological targets, making it a candidate for drug development.
Biochemical Studies: It can be used as a probe to study enzyme mechanisms and protein-ligand interactions.
Medicine
Therapeutic Agents: The compound may exhibit pharmacological activity, making it a potential therapeutic agent for various diseases.
Diagnostic Tools: It can be used in the development of diagnostic assays and imaging agents.
Industry
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Agriculture: It can be used as a precursor for the synthesis of agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of (5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURYL)(PIPERIDINO)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURYL)(MORPHOLINO)METHANONE: Similar structure with a morpholino group instead of a piperidino group.
(5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURYL)(PYRROLIDINO)METHANONE: Similar structure with a pyrrolidino group instead of a piperidino group.
Uniqueness
Structural Features: The presence of the piperidino group in (5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURYL)(PIPERIDINO)METHANONE provides unique steric and electronic properties that can influence its reactivity and interactions with molecular targets.
Applications: The compound’s unique structure allows for specific applications in drug development, catalysis, and materials science that may not be achievable with similar compounds.
Properties
Molecular Formula |
C21H27NO3 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
[5-[(4-tert-butylphenoxy)methyl]furan-2-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C21H27NO3/c1-21(2,3)16-7-9-17(10-8-16)24-15-18-11-12-19(25-18)20(23)22-13-5-4-6-14-22/h7-12H,4-6,13-15H2,1-3H3 |
InChI Key |
LLKZKTCMSUDKTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![butyl 5-(5-{(E)-[(5-amino-1H-tetrazol-1-yl)imino]methyl}furan-2-yl)-2-chlorobenzoate](/img/structure/B10911897.png)

![2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-(4-methoxybenzyl)-2-oxoacetamide](/img/structure/B10911912.png)
![(5Z)-5-{[(5-chloro-2-methoxy-4-nitrophenyl)amino]methylidene}-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B10911915.png)
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-phenylpropanehydrazide](/img/structure/B10911922.png)
![4-ethoxy-N'-[(E)-pyridin-4-ylmethylidene]benzohydrazide](/img/structure/B10911929.png)
![(2Z)-2-(5-chloro-1,3-benzoxazol-2-yl)-3-[(3-chloro-4-methylphenyl)amino]prop-2-enal](/img/structure/B10911934.png)
![2-(4-Bromoanilino)-N'~1~-[(E)-1-(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]propanohydrazide](/img/structure/B10911939.png)
![N-(1,3-benzothiazol-2-yl)-4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10911946.png)
![N'-cycloheptylidene-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B10911951.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[4-bromo-2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B10911959.png)
![N-(3-fluorophenyl)-2-{2-[1-(4-fluorophenyl)ethylidene]hydrazinyl}-2-oxoacetamide](/img/structure/B10911962.png)

